![molecular formula C16H15ClO3 B2411015 Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate CAS No. 937601-30-4](/img/structure/B2411015.png)
Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate is an organic compound with the molecular formula C16H15ClO3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a chlorinated phenoxy substituent. This compound is used in various chemical synthesis processes and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-chloro-5-methylphenol in the presence of a suitable base, such as potassium carbonate, and a coupling agent like dimethyl sulfate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: Formation of 3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid.
Reduction: Formation of 3-[(2-chloro-5-methylphenoxy)methyl]benzyl alcohol.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-[(2-chloro-4-methylphenoxy)methyl]benzoate
- Methyl 3-[(2-chloro-6-methylphenoxy)methyl]benzoate
- Methyl 3-[(2-chloro-5-ethylphenoxy)methyl]benzoate
Uniqueness
Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for targeted research and applications.
Propriétés
IUPAC Name |
methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-6-7-14(17)15(8-11)20-10-12-4-3-5-13(9-12)16(18)19-2/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBTTYCQAEWKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CC(=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
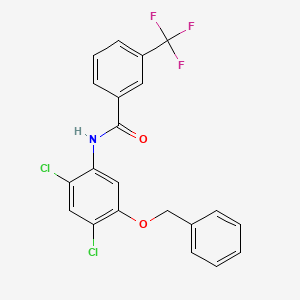

![4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene](/img/structure/B2410936.png)
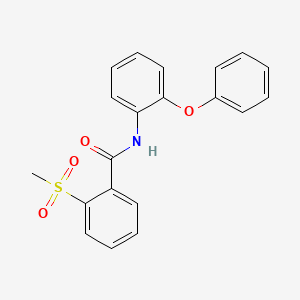
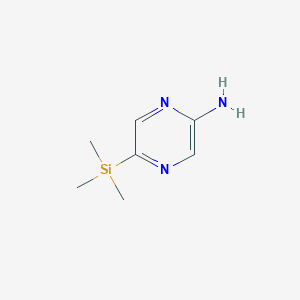


![8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2410946.png)
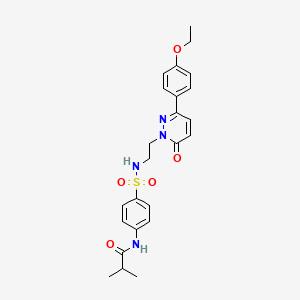

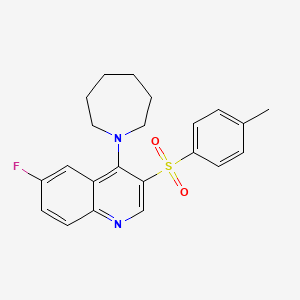
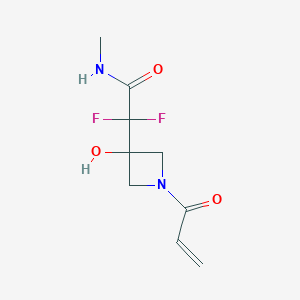
![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)

